molecular formula C20H23N5O4 B2914101 N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide CAS No. 2034338-94-6

N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B2914101
CAS No.: 2034338-94-6
M. Wt: 397.435
InChI Key: QYWLHZOKJYMBDU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

One area of application for compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide involves the study of their molecular interactions with specific receptors. For example, research conducted by Shim et al. (2002) investigated the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, focusing on its conformational analysis and its implications for receptor binding. This type of research helps in understanding how structural modifications of compounds affect their interaction with biological targets (Shim et al., 2002).

Synthesis and Biological Activity

Another application is in the synthesis of novel compounds for exploring their biological activities. For instance, Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating their analgesic and anti-inflammatory activities. Such studies contribute to drug discovery by identifying new compounds with potential therapeutic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antipsychotic Agent Evaluation

Research on heterocyclic carboxamides as potential antipsychotic agents also represents a significant application. Norman et al. (1996) evaluated analogues of a specific compound for their binding to dopamine and serotonin receptors and their antipsychotic potential, demonstrating how chemical synthesis and biological evaluation are crucial in the development of new psychiatric medications (Norman, Navas, Thompson, & Rigdon, 1996).

Antimicrobial Activity

The synthesis and evaluation of compounds for their antimicrobial activity is another important application. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and screened them for antimicrobial activity, contributing to the search for new antibacterial and antifungal agents (Patel, Agravat, & Shaikh, 2011).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c26-19(16-12-15-3-1-2-6-25(15)22-16)23-7-9-24(10-8-23)20(27)21-14-4-5-17-18(11-14)29-13-28-17/h4-5,11-12H,1-3,6-10,13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWLHZOKJYMBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.